molecular formula C6H11NO2 B8307433 (3R)-pyrrolidin-3-yl acetate

(3R)-pyrrolidin-3-yl acetate

Cat. No.: B8307433
M. Wt: 129.16 g/mol
InChI Key: AKCMCFPQVUTWFW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid ®-pyrrolidin-3-yl ester is an organic compound that belongs to the ester family Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid ®-pyrrolidin-3-yl ester can be achieved through the esterification of acetic acid with ®-pyrrolidin-3-ol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of acetic acid ®-pyrrolidin-3-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid ®-pyrrolidin-3-yl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and ®-pyrrolidin-3-ol.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol and acetic acid.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: Acetic acid and ®-pyrrolidin-3-ol.

    Reduction: ®-pyrrolidin-3-ol and acetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid ®-pyrrolidin-3-yl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

[(3R)-pyrrolidin-3-yl] acetate

InChI

InChI=1S/C6H11NO2/c1-5(8)9-6-2-3-7-4-6/h6-7H,2-4H2,1H3/t6-/m1/s1

InChI Key

AKCMCFPQVUTWFW-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CCNC1

Canonical SMILES

CC(=O)OC1CCNC1

Origin of Product

United States

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